molecular formula C12H18N2O2 B13211029 5-(Dipropylamino)pyridine-3-carboxylic acid

5-(Dipropylamino)pyridine-3-carboxylic acid

Cat. No.: B13211029
M. Wt: 222.28 g/mol
InChI Key: LUJKIAKUAFSQAJ-UHFFFAOYSA-N
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Description

5-(Dipropylamino)pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H18N2O2. It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . This compound is primarily used in research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dipropylamino)pyridine-3-carboxylic acid typically involves the reaction of pyridine derivatives with dipropylamine. One common method includes the use of 2-chloropyridine-3-carboxylic acid as a starting material, which is then reacted with dipropylamine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dipropylamino)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

5-(Dipropylamino)pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Dipropylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

5-(Dipropylamino)pyridine-3-carboxylic acid is unique due to its dipropylamino group, which imparts specific chemical properties and reactivity. This makes it distinct from other pyridinecarboxylic acids, which do not have this functional group .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

5-(dipropylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H18N2O2/c1-3-5-14(6-4-2)11-7-10(12(15)16)8-13-9-11/h7-9H,3-6H2,1-2H3,(H,15,16)

InChI Key

LUJKIAKUAFSQAJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CN=CC(=C1)C(=O)O

Origin of Product

United States

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